molecular formula C9H5F3O2 B3042054 6-(Trifluoromethyl)isobenzofuran-1(3H)-one CAS No. 481075-47-2

6-(Trifluoromethyl)isobenzofuran-1(3H)-one

Cat. No. B3042054
M. Wt: 202.13 g/mol
InChI Key: GKNSPAIMGVILDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492371B2

Procedure details

Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate (5.00 g, 21.4 mmol) in MeOH (50 mL) was added to Pd-dppf (Heraeus) (0.312 g, 0.427 mmol) and triethylamine (5.95 ml, 42.7 mmol) in a 250 mL stainless steel pressure bottle. The mixture was pressurized with carbon monoxide (60 psi), and stirred at 95° C. for 6 hours. The mixture was filtered through Celite, and the filtrate concentrated. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-100% ethyl acetate in hexanes) to afford the title compound (2.5 g, 63%). MS (DCI/NH3) m/z 203 (M+H)+.
Name
Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.95 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.312 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
OC[C:3]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].C(N(CC)CC)C.[C]=O>CO.[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[F:14][C:13]([F:16])([F:15])[C:10]1[CH:9]=[C:4]2[C:3]([CH2:8][O:7][C:5]2=[O:6])=[CH:12][CH:11]=1 |f:4.5.6.7,^3:23|

Inputs

Step One
Name
Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate
Quantity
5 g
Type
reactant
Smiles
OCC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
Name
Quantity
5.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
stainless steel
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.312 g
Type
catalyst
Smiles
[Pd].C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred at 95° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C1=CC=C2COC(C2=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.